molecular formula C12H11F3N2S B11813713 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine

4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine

Katalognummer: B11813713
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: OHXRWMKRZKTADY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a benzyl group with a trifluoromethyl substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzyl halides or trifluoromethylated benzyl derivatives. One common method involves the use of 4-methylthiazole-2-amine as a starting material, which is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or thiazole positions .

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-5-(4-(trifluoromethyl)benzyl)thiazol-2-amine is unique due to the combination of its thiazole ring and trifluoromethylbenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H11F3N2S

Molekulargewicht

272.29 g/mol

IUPAC-Name

4-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H11F3N2S/c1-7-10(18-11(16)17-7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H2,16,17)

InChI-Schlüssel

OHXRWMKRZKTADY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.